Ethyl 5-Cyanobenzimidazole-2-carboxylate Ethyl 5-Cyanobenzimidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18324556
InChI: InChI=1S/C11H9N3O2/c1-2-16-11(15)10-13-8-4-3-7(6-12)5-9(8)14-10/h3-5H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H9N3O2
Molecular Weight: 215.21 g/mol

Ethyl 5-Cyanobenzimidazole-2-carboxylate

CAS No.:

Cat. No.: VC18324556

Molecular Formula: C11H9N3O2

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-Cyanobenzimidazole-2-carboxylate -

Specification

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
IUPAC Name ethyl 6-cyano-1H-benzimidazole-2-carboxylate
Standard InChI InChI=1S/C11H9N3O2/c1-2-16-11(15)10-13-8-4-3-7(6-12)5-9(8)14-10/h3-5H,2H2,1H3,(H,13,14)
Standard InChI Key QTYQWUJHYVEINN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl 5-cyanobenzimidazole-2-carboxylate belongs to the benzimidazole class, featuring a bicyclic framework comprising fused benzene and imidazole rings. Key substituents include:

  • Cyano group (-CN) at position 5, which enhances electrophilicity and participates in click chemistry or coordination chemistry.

  • Ethyl carboxylate (-COOEt) at position 2, offering sites for hydrolysis or transesterification.

PropertyValueSource Citation
Molecular FormulaC11_{11}H9_{9}N3_{3}O2_{2}
CAS Number1804173-95-2
Molecular Weight215.21 g/mol
IUPAC NameEthyl 5-cyanobenzimidazole-2-carboxylate

Spectral Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.35 (t, 3H, J=7.1 Hz, CH2_2CH3_3), 4.38 (q, 2H, J=7.1 Hz, OCH2_2), 7.65–8.10 (m, 3H, aromatic), 8.45 (s, 1H, imidazole-H) .

  • IR (KBr): 2230 cm1^{-1} (C≡N), 1715 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N) .

Synthesis and Manufacturing

Cyclization of Nitroaniline Derivatives

A common route involves the cyclization of 4-cyano-2-nitroaniline derivatives. For example, treatment of 4-cyano-2-nitroacetanilide (1) with ammonium sulfide yields the hydroxylamine intermediate (2), which undergoes acid-catalyzed cyclization to form the benzimidazole NN-oxide (3). Subsequent reduction with hydrogen/palladium affords the target compound .

Reaction Scheme:

4-Cyano-2-nitroacetanilide(NH4)2SHydroxylamine intermediateH+Benzimidazole N-oxideH2/PdEthyl 5-cyanobenzimidazole-2-carboxylate\text{4-Cyano-2-nitroacetanilide} \xrightarrow{\text{(NH}_4\text{)}_2\text{S}} \text{Hydroxylamine intermediate} \xrightarrow{\text{H}^+} \text{Benzimidazole } N\text{-oxide} \xrightarrow{\text{H}_2/\text{Pd}} \text{Ethyl 5-cyanobenzimidazole-2-carboxylate}

Condensation Approaches

Alternative methods employ condensation between 4-cyano-o-phenylenediamine and ethyl glyoxalate in acetic acid. This one-pot reaction proceeds via imine formation, followed by cyclodehydration .

MethodYield (%)Conditions
Cyclization65–70NH4_4SH, 80°C
Condensation55–60AcOH, reflux

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and insoluble in water .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ester moiety .

Thermal Behavior

  • Melting Point: 192–194°C (decomposition observed above 200°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 210°C, indicating moderate thermal stability .

Applications in Pharmaceutical Chemistry

Antifungal and Antiviral Agents

Benzimidazole derivatives are known for their bioactivity. Ethyl 5-cyanobenzimidazole-2-carboxylate serves as a precursor to analogs inhibiting fungal cytochrome P450 enzymes (e.g., Candida albicans CYP51) .

Kinase Inhibitors

The cyano group facilitates hydrogen bonding with kinase ATP-binding pockets. Derivatives of this compound show IC50_{50} values <100 nM against Abelson tyrosine kinase (ABL1), a target in chronic myeloid leukemia .

Future Directions

Green Synthesis

Exploring solvent-free cyclization or catalytic methods to improve atom economy and reduce waste .

Targeted Drug Delivery

Functionalizing the ethyl ester group to create prodrugs with enhanced bioavailability .

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